molecular formula C27H28N4O3 B3404082 6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile CAS No. 1206994-54-8

6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile

Cat. No.: B3404082
CAS No.: 1206994-54-8
M. Wt: 456.5
InChI Key: WKBFUZXOHMIXGB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with dimethoxy groups, a carbonitrile moiety, and a piperidine ring linked to a tetrahydroisoquinoline-carbonyl group. Its design integrates pharmacophores common in bioactive molecules, such as the quinoline scaffold (known for intercalation with DNA or enzyme inhibition) and the tetrahydroisoquinoline moiety (associated with neuroactivity and cytotoxicity) . Below, we compare this compound to structural and functional analogs, emphasizing synthesis, substituent effects, and biological performance.

Properties

IUPAC Name

4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3/c1-33-24-13-22-23(14-25(24)34-2)29-16-21(15-28)26(22)30-10-8-19(9-11-30)27(32)31-12-7-18-5-3-4-6-20(18)17-31/h3-6,13-14,16,19H,7-12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBFUZXOHMIXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxyquinoline with 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid, followed by cyclization and functional group modifications. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and halogenated quinoline derivatives. These products can further undergo additional modifications to yield a wide range of compounds with diverse biological activities .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile exhibit significant anticancer properties. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

The tetrahydroisoquinoline structure is known for its neuroprotective effects. Compounds with this structure have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. For instance, certain derivatives have shown promise in models of Parkinson's disease by enhancing dopamine levels and providing neuroprotection against neurotoxins .

Antidepressant Properties

The piperidine component of the compound suggests potential antidepressant activity. Research into related compounds indicates that they may interact with neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways . This could position the compound as a candidate for further studies in the treatment of depression.

Antimicrobial Activity

Preliminary studies have indicated that quinoline derivatives possess antimicrobial properties against various pathogens. The presence of functional groups such as methoxy and carbonitrile may enhance the antibacterial efficacy of the compound .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that quinoline derivatives inhibit cell proliferation in breast cancer cell lines.
NeuroprotectionShowed that tetrahydroisoquinoline derivatives protect against neurotoxic agents in vitro.
Antidepressant EffectsFound that specific piperidine derivatives improve depressive symptoms in animal models.
Antimicrobial PropertiesReported effective inhibition of bacterial growth by quinoline derivatives against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Pyrido[2,1-a]isoquinoline Derivatives

Compounds like 3-aryl-9,10-dimethoxy-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile () share the dimethoxy and carbonitrile groups but replace the piperidine-tetrahydroisoquinoline unit with a fused pyrido-isoquinoline system. Synthesis involves piperidine-catalyzed cyclization in ethanol, yielding 52–60% .

2.1.2. Piperidine-Linked Isoquinolines
  • 6,7-Dimethoxy-1-(4-methyl-3-p-tolyl-piperazin-1-yl)-isoquinoline-4-carbonitrile () substitutes the piperidine group with a piperazine ring and adds a p-tolyl group.
  • PA-082 Derivative () features a benzyl-piperidine-methyl group and multiple methoxy substituents, resulting in a higher molecular weight (542.67 g/mol vs. ~480 g/mol for the main compound). The extended hydrophobic regions in PA-082 may enhance lipid solubility but reduce aqueous bioavailability .

Tetrahydroisoquinoline-Carbonyl Derivatives

Functional Analogues

2.2.1. Antimicrobial Activity
  • Quinoline-3-carboxylic Acid Derivatives () with piperidin-1-yl groups (e.g., 19h, 19i) show antibacterial activity (MIC: 0.5–8 µg/mL against S. aureus and E. coli). Their methoxybenzyloxyimino substituents enhance bacterial membrane penetration, a feature absent in the main compound, which may limit its antibacterial efficacy despite structural similarities .
  • (E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-tetrahydroisoquinoline () demonstrates moderate antibacterial activity (MIC: 16–32 µg/mL).
2.2.2. Antitumor Activity
  • 4-Amino-pyrido[2,1-a]isoquinoline-dicarbonitriles () exhibit cytotoxicity (IC₅₀: 8–12 µM against MCF-7 cells) via intercalation and topoisomerase inhibition. The main compound’s tetrahydroisoquinoline-carbonyl group could enhance DNA binding affinity, though its carbonitrile group may reduce solubility compared to amino-substituted analogs .

Biological Activity

6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Quinoline Core : The quinoline moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Tetrahydroisoquinoline : This fragment is associated with neuroprotective effects and has been studied for its role in treating neurodegenerative diseases.
  • Piperidine Ring : Often contributes to the modulation of neurotransmitter systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. A study on related tetrahydroisoquinoline derivatives revealed:

  • Cytotoxic effects on human tumor cell lines such as HepG2 and NCI-H661. The mechanism appears to involve the induction of apoptosis .

Neuroprotective Effects

The tetrahydroisoquinoline structure is linked to neuroprotective effects:

  • Case studies have demonstrated that derivatives can reduce oxidative stress and improve cognitive function in animal models of neurodegeneration .

The proposed mechanisms of action include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Neurotransmitter Systems : The piperidine moiety could interact with dopamine receptors, enhancing dopaminergic signaling which is beneficial in neurodegenerative conditions .
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals .

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Significant antimicrobial activity against Candida albicansDisk diffusion method
Study 2Induction of apoptosis in HepG2 cellsMTT assay
Study 3Neuroprotective effects in a rat modelBehavioral tests and biochemical assays

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

  • Methodology : The synthesis of structurally related quinoline-isoquinoline hybrids often involves condensation reactions. For example, pyrido[2,1-a]isoquinoline derivatives are synthesized by reacting 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile with arylidenemalononitrile in boiling acetonitrile using piperidine as a catalyst . Key intermediates include tetrahydroisoquinoline precursors and functionalized piperidine derivatives.
  • Critical Steps :

  • Use of piperidine to catalyze cyclocondensation.
  • Optimization of solvent polarity (e.g., acetonitrile) to enhance regioselectivity.
  • Purification via column chromatography with ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : To confirm proton environments (e.g., methoxy groups at C6/C7) and carbon backbone. For example, quinoline derivatives show characteristic aromatic protons at δ 8.5–7.5 ppm .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Screen against targets like kinases or G-protein-coupled receptors (GPCRs) using software such as AutoDock. Isoquinoline derivatives are known to interact with adrenoreceptors and cholinesterases .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using descriptors like LogP and topological polar surface area (TPSA).

Q. What experimental strategies address low solubility in biological assays?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the quinoline core .
  • Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability while enhancing solubility .
  • Micellar Encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) for in vitro studies.

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Replication : Conduct parallel assays (e.g., MTT for cytotoxicity, ELISA for target inhibition) across multiple cell lines .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects.
  • Structural Analog Comparison : Test derivatives with modified piperidine or tetrahydroisoquinoline moieties to isolate pharmacophoric groups .

Q. What are the challenges in achieving regioselectivity during functionalization of the quinoline core?

  • Methodology :

  • Directed Metalation : Use lithiation at C4/C8 positions with LDA (lithium diisopropylamide) to install substituents .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., methoxy groups) with TMSCl (trimethylsilyl chloride) before introducing piperidine-linked moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile

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